molecular formula C20H12N2O2 B094251 Quinacridone CAS No. 1047-16-1

Quinacridone

Cat. No.: B094251
CAS No.: 1047-16-1
M. Wt: 312.3 g/mol
InChI Key: NRCMAYZCPIVABH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Quinacridone is primarily used as a pigment in various industrial applications It’s worth noting that similar compounds, such as quinacrine, have been shown to bind to deoxyribonucleic acid (dna) in vitro .

Mode of Action

As a pigment, this compound’s mode of action is primarily physical rather than biological. It provides color to materials by absorbing certain wavelengths of light and reflecting others . In the case of similar compounds like Quinacrine, it binds to DNA by intercalation between adjacent base pairs, inhibiting transcription and translation to ribonucleic acid (RNA) .

Biochemical Pathways

It remains largely unchanged in the environment where it is used . In contrast, Quinacrine, a similar compound, has been shown to inhibit succinate oxidation and interfere with electron transport .

Pharmacokinetics

As a pigment, it is designed to remain stable and unchanged in the environment where it is applied .

Result of Action

The primary result of this compound’s action is the color it imparts to materials. This is due to its ability to absorb and reflect specific wavelengths of light . It is valued in industrial applications for its excellent color and weather fastness .

Action Environment

The action of this compound can be influenced by environmental factors such as light, temperature, and pH. For instance, its color can be affected by the crystal form of the solid . It is also worth noting that this compound is considered an environmentally friendly pigment due to its stability and resistance to degradation .

Preparation Methods

Quinacridone is synthesized from the 2,5-dianilide of terephthalic acid. The process involves the condensation of succinosuccinate esters with aniline, followed by cyclization to afford dihydrothis compound. This intermediate is then readily dehydrogenated to form this compound . Industrial production methods often involve the use of substituted anilines to obtain various derivatives of this compound . The synthetic routes are designed to ensure high purity and yield, making the process efficient for large-scale production.

Properties

IUPAC Name

5,12-dihydroquinolino[2,3-b]acridine-7,14-dione
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InChI

InChI=1S/C20H12N2O2/c23-19-11-5-1-3-7-15(11)21-17-10-14-18(9-13(17)19)22-16-8-4-2-6-12(16)20(14)24/h1-10H,(H,21,23)(H,22,24)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

NRCMAYZCPIVABH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=CC=CC=C5N4
Source PubChem
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Molecular Formula

C20H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5027354
Record name 5,12-Dihydroquino[2,3-b]acridine-7,14-dione
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Molecular Weight

312.3 g/mol
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Physical Description

Dry Powder; Liquid; Other Solid, Red to violet solid; Bluish or yellowish tint depending of form; [HSDB] Red odorless powder; [MSDSonline], Solid
Record name Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-
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Record name Cinquasia Red
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Solubility

Insoluble in water, Insoluble in organic solvents and dispersion media.
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Density

1.5
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Color/Form

Red to violet solid with blueish or yellowish tint depending upon crystalline form., particle characteristics: thin plates

CAS No.

1047-16-1
Record name Quinacridone
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Melting Point

390 °C
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Synthesis routes and methods I

Procedure details

A one liter flask equipped with a thermometer, stirrer and condenser is charged with 40 grams 6,13-dihydroquinacridone, 250 ml methanol and 52.8 grams 50% aqueous sodium hydroxide. The mixture is stirred under a slow flow of nitrogen at 50°-55° C. for one hour generating 6,13-dihydroquinacridone di-sodium salt. 0.8 grams anthraquinone-2-sulfonic acid sodium salt are added and the mixture is heated to reflux temperature. 73.5 grams of an aqueous 16.9% hydrogen peroxide solution are added into the reaction mixture with a peristaltic pump at a rate of 0.4 ml/minute maintaining reflux under a slow nitrogen flow over 2 hours and 35 minutes. The resulting reddish suspension is further stirred for 4 hours at reflux then filtered. The presscake is washed with methanol followed by hot water then dried, yielding 38.9 grams red quinacridone.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
52.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
6,13-dihydroquinacridone di-sodium
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three
Name
anthraquinone-2-sulfonic acid sodium salt
Quantity
0.8 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

A one liter flask equipped with a thermometer, stirrer and condenser is charged with 40 grams 6,13-dihydroquinacridone, 0.1 grams phthalimidomethylquinacridone, 250 ml methanol and 52.8 grams 50% aqueous sodium hydroxide. The mixture is stirred under a slow flow of nitrogen at 50° to 55° C. for one hour generating the corresponding 6,13-dihydroquinacridone-di-sodium salt. 0.6 grams anthraquinone-2-sulfonic acid sodium salt are added and the mixture is heated to reflux temperature. 73.5 grams of an aqueous 16.9% hydrogen peroxide solution are added at a rate of 0.4 ml/minute at reflux temperature under a slow nitrogen flow over 2 hours 40 minutes. The resulting red suspension is further stirred for 1 hour at reflux temperature then filtered at 50°-60° C. The presscake is washed with methanol followed by hot water then dried, yielding a gamma I quinacridone as evidenced by the x-ray diffraction pattern. The gamma-I quinacridone is described in U.S. Pat. No. 3,074,950.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
52.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
6,13-dihydroquinacridone di-sodium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
anthraquinone-2-sulfonic acid sodium salt
Quantity
0.6 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

It is important to drive the reaction far enough to react all of the 2,5-dianilinoterephthalic acid. Generally this takes about 1 hour at about 85° C., at which point the reaction is stopped by cooling and combining the mixture with water. The resulting solid, suspended in the dilute aqueous phosphoric acid, is filtered and washed with water until neutral. However, even under optimized conditions for cyclization, a minor amount of quinacridone, the by-product formed by double cyclization of the 2,5-dianilinoterephthalic acid, is obtained, i.e. ##STR6##
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Synthesis routes and methods IV

Procedure details

To 120.0 g of polyphosphoric acid (116%) was added with stirring 20.0 g (57.4 mmol) of 2,5-bis(phenylamino)terephthalic acid. The stirred mixture was irradiated in the microwave oven for 1.5 minutes. The reaction mixture was cooled to 80° C. and added with stirring to 1.0 liter of water. The resultant slurry was stirred for 30 minutes, after which the solid component was collected by filtration and washed with 6.0 liters of water. The presscake was dried overnight in an oven at 60° C. to give 17.9 g of crude quinacridone (C. I. Pigment Violet 19) (100% yield).
[Compound]
Name
polyphosphoric acid
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Yield
100%

Synthesis routes and methods V

Procedure details

10 Parts of the 6,13-dihydroquinacridone obtained in Example 9 and 80 parts of methanol were charged into a 200-ml flask having a refluxer, and stirred. 12 Parts of a 50% NaOH aqueous solution was added, and the mixture was stirred at 40° C. for 30 minutes to form a salt. 26 Parts of 10% sulfuric acid was added dropwise to hydrolyze the salt, and the reaction mixture was refluxed under heat for 1 hour. 10 Parts of sodium m-nitrobenzenesulfonate was added, and immediately therafter, 50 parts of a 50% NaOH aqeuous solution was added. Then, the mixture was refluxed for 4 hours to give 9.88 parts (99.4% of the theoretical yield) of an unsubstituted quinacridone having an excellent particle diameter as a pigment.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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